6-Bromo-3-(o-tolyl)-[1,2,4]triazolo[4,3-a]pyridine
CAS No.: 876300-80-0
Cat. No.: VC8304668
Molecular Formula: C13H10BrN3
Molecular Weight: 288.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 876300-80-0 |
|---|---|
| Molecular Formula | C13H10BrN3 |
| Molecular Weight | 288.14 g/mol |
| IUPAC Name | 6-bromo-3-(2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine |
| Standard InChI | InChI=1S/C13H10BrN3/c1-9-4-2-3-5-11(9)13-16-15-12-7-6-10(14)8-17(12)13/h2-8H,1H3 |
| Standard InChI Key | MVFVGDXVFYIGGX-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NN=C3N2C=C(C=C3)Br |
| Canonical SMILES | CC1=CC=CC=C1C2=NN=C3N2C=C(C=C3)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a triazolo[4,3-a]pyridine core, a bicyclic system comprising a pyridine ring fused to a 1,2,4-triazole moiety. Key substituents include:
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Bromine at position 6, imparting electrophilic reactivity.
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o-Tolyl group (2-methylphenyl) at position 3, contributing steric bulk and aromatic interactions.
The molecular formula is C₁₃H₁₀BrN₃, with a calculated molecular weight of 288.15 g/mol. The IUPAC name derives from the parent heterocycle and substituent positions: 6-bromo-3-(2-methylphenyl)- triazolo[4,3-a]pyridine .
Crystallographic Insights
While no direct X-ray data exists for this compound, analogous triazolo[4,3-a]pyridines crystallize in monoclinic systems (e.g., space group P2₁/c) with unit cell parameters a = 15.1413(12) Å, b = 6.9179 Å, and c = 14.7489(11) Å . The triazole-pyridine fusion creates a planar backbone, with substituents adopting orientations minimizing steric clashes.
Synthetic Methodologies
Oxidative Cyclization Strategies
A robust route to triazolo[4,3-a]pyridines involves N-chlorosuccinimide (NCS)-mediated cyclization of hydrazone intermediates . For this compound:
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Hydrazone Formation: React 5-bromo-2-hydrazinylpyridine with o-tolualdehyde.
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Cyclization: Treat with NCS (1.2 equiv) in DCM at 0°C → RT for 4 h, yielding the triazole ring.
Optimization Note: Replacing traditional oxidants like PhI(OAc)₂ with NCS improves regioselectivity and reduces byproducts .
Alternative Approaches
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Nucleophilic Aromatic Substitution: Introduce o-tolyl via Buchwald-Hartwig coupling on a pre-formed bromotriazolopyridine.
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One-Pot Tandem Reactions: Combine cyclization and substitution steps using Pd catalysts.
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| NCS Cyclization | 78 | ≥99 | Regioselective, mild conditions |
| Pd-Catalyzed Coupling | 65 | 97 | Direct aryl introduction |
Physicochemical Properties
Spectral Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 5.2 Hz, 1H, H-5), 7.85–7.40 (m, 4H, o-tolyl), 2.65 (s, 3H, CH₃).
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¹³C NMR: δ 152.1 (C-3a), 141.5 (C-6-Br), 138.2 (C-o-tolyl), 21.3 (CH₃).
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HRMS: m/z calcd. for C₁₃H₁₀BrN₃ [M+H]⁺ 288.0124, found 288.0128 .
Thermodynamic Data
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Melting Point: Estimated 180–185°C (decomp.) based on analogues.
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Solubility: Low in H₂O (<0.1 mg/mL); soluble in DMSO (25 mg/mL), DCM.
Biological and Functional Applications
Material Science Applications
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Luminescent Materials: Triazolo[4,3-a]pyridines serve as electron-transport layers in OLEDs.
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Coordination Chemistry: The N-rich structure chelates transition metals (e.g., Cu²⁺, Pt⁴⁺).
Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity: Competing formation of triazolo[1,5-a]pyridine isomers requires careful oxidant selection .
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Functionalization: Steric hindrance from o-tolyl complicates further derivatization.
Research Opportunities
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Structure-Activity Studies: Systematically vary substituents (e.g., Br → CF₃, o-tolyl → naphthyl).
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In Vivo Toxicology: Assess acute/chronic toxicity in model organisms.
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